molecular formula C9H10N2O2 B8366616 3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester

3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester

Cat. No. B8366616
M. Wt: 178.19 g/mol
InChI Key: PHJZLWSWPMRZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(6-aminopyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11)

InChI Key

PHJZLWSWPMRZGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=NC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tri(o-toly)phosphine (26 mg, 0.086 mmol), palladium(II) acetate (214 mg, 0.96 mmol), methyl acrylate (90 mg, 1.04 mmol), triethylamine (351 mg, 3.47 mmol) and 2-amino-6-bromopyridine (37) (150 mg, 0.87 mmol) in acetonitrile (3 mL) were heated in a CEM Discover microwave for 1 hour at 90° C. The solvent was removed under a stream of nitrogen gas; 4N HCl was added and the aqueous extracted with TBME (×2). The aqueous layer was then basified to pH 9/10 using K2CO3(aq) and extracted with EtOAc (×5). The organic layer was washed with brine, dried (Na2SO4) and the solvent concentrated in vacuo. The crude product was partially purified by column chromatography eluting with 50% EtOAc in heptane to give the title compound. Yield: 95 mg, 61%; LC-MS tr 0.76 min; HPLC Purity: 42%; MS (ES+) m/z 179 (M+H)
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
214 mg
Type
catalyst
Reaction Step One

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